Home > Products > Screening Compounds P57086 > 9-(prop-2-yn-1-yl)-9H-purin-6-amine
9-(prop-2-yn-1-yl)-9H-purin-6-amine - 148238-36-2

9-(prop-2-yn-1-yl)-9H-purin-6-amine

Catalog Number: EVT-2988252
CAS Number: 148238-36-2
Molecular Formula: C8H7N5
Molecular Weight: 173.179
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine

Compound Description: N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine is an organic compound featuring a purine skeleton substituted by a tetrahydrofuran ring and a 2-methoxybenzyl group. The crystal structure of this compound has been characterized, revealing an almost planar purine skeleton and the formation of inversion dimers through N—H⋯N hydrogen bonds [].

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Derivatives

Compound Description: These are a series of derivatives designed and synthesized as potential acetylcholinesterase (AChE) inhibitors. They feature a 2-chloro-9H-purin-6-amine core with a piperidine ring substituted at the 9-position. Various substituents are introduced on the benzyl group attached to the piperidine ring [].

4-{3-[6-Amino-9-(3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl}-piperidine-1-carboxylic Acid Esters

Compound Description: This class of compounds acts as selective agonists of A2A adenosine receptors (ARs) [, ]. These esters are characterized by a substituted piperidine ring connected to a dihydroxytetrahydrofuran-substituted purine moiety via a prop-2-ynyl linker.

2-Alkyl-8-(2H-1,2,3-triazol-2-yl)-9H-adenines

Compound Description: This series of compounds was developed as potent and metabolically stable adenosine A2A receptor ligands for potential therapeutic applications in Parkinson’s disease. They feature a 9H-adenine core structure with an alkyl chain at the 2-position and a 1,2,3-triazole ring at the 8-position [].

9-(6- and 2,6-Substituted 9H-Purin-9-yl)-5-oxatricyclo[4.2.1.03,7]nonane-3-methanols

Compound Description: These are novel conformationally locked carbocyclic nucleosides synthesized from tricyclic precursors. These compounds feature a 5-oxatricyclo[4.2.1.03,7]nonane-3-methanol moiety linked to a 9H-purine ring with various substitutions at the 2- and 6- positions [].

Phosphorylated Derivatives of Purine

Compound Description: These derivatives were synthesized and evaluated for their α-amylase inhibitory activity. They consist of a purine ring linked to a phosphorylated dioxaphospholane ring via a methoxymethyl bridge. The dioxaphospholane ring is further substituted with various heterocyclic amines [].

9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ22,536)

Compound Description: This compound is known as an adenylyl cyclase (AC) inhibitor. It was initially thought to be AC5-selective, but further research showed that it does not discriminate between AC5 and AC6 [].

N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351)

Compound Description: This compound is identified as a high-affinity aryl hydrocarbon receptor (AHR) ligand, exhibiting potent AHR antagonism in both DRE-dependent and -independent functions [].

(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol

Compound Description: This compound serves as a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate, an antiviral medication. Its synthesis starts from 9H-purin-6-amine and involves reaction with (R)-2-methyloxirane [].

Overview

9-(prop-2-yn-1-yl)-9H-purin-6-amine is a purine derivative characterized by the presence of a propargyl group at the 9-position of the purine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways and diseases.

Source

The compound can be synthesized from various purine derivatives, with 6-chloropurine being a common starting material. The synthesis typically involves alkylation processes utilizing propargyl halides, which are readily available in chemical laboratories.

Classification

9-(prop-2-yn-1-yl)-9H-purin-6-amine belongs to the class of N-substituted purines, which are known for their biological activities and roles as building blocks in nucleic acid synthesis. It is also classified under alkyne-containing compounds, given the propargyl moiety.

Synthesis Analysis

Methods

The synthesis of 9-(prop-2-yn-1-yl)-9H-purin-6-amine generally follows these steps:

  1. Starting Material: The reaction typically begins with 6-chloropurine.
  2. Reagents: Propargylamine is used as the alkylating agent.
  3. Base and Solvent: A base such as potassium carbonate is employed, alongside a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
  4. Reaction Conditions: The mixture is heated at elevated temperatures, often under reflux conditions, to promote nucleophilic substitution.

Technical Details

The reaction yields the target compound through a nucleophilic substitution mechanism where the nitrogen atom of propargylamine attacks the carbon atom bonded to chlorine in 6-chloropurine, displacing the chloride ion.

Molecular Structure Analysis

Structure

The molecular formula for 9-(prop-2-yn-1-yl)-9H-purin-6-amine is C11H12N4C_{11}H_{12}N_4. The structure features:

  • A purine core consisting of a fused imidazole and pyrimidine ring.
  • A propargyl substituent at the 9-position, which enhances its reactivity and potential for further functionalization.

Data

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be utilized to confirm the structure:

  • NMR: Characteristic peaks corresponding to protons on the purine ring and the alkyne group.
  • MS: The molecular ion peak should correspond to m/z=174m/z=174 for the protonated molecule.
Chemical Reactions Analysis

Types of Reactions

9-(prop-2-yn-1-yl)-9H-purin-6-amine can participate in several chemical reactions:

  1. Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
  2. Reduction: The triple bond can be reduced to form alkenes or alkanes.
  3. Substitution: The purine ring can undergo both nucleophilic and electrophilic substitutions.

Technical Details

Common reagents for these reactions include:

  • Oxidation Agents: Potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reducing Agents: Palladium on carbon or lithium aluminum hydride for hydrogenation.

The products formed from these reactions can lead to various derivatives useful for further applications in research and industry.

Mechanism of Action

The mechanism of action for 9-(prop-2-yn-1-yl)-9H-purin-6-amine largely revolves around its interaction with biological targets such as enzymes and receptors.

Process

  1. Binding Affinity: The compound may exhibit binding affinity towards specific enzymes involved in nucleotide metabolism or signal transduction pathways.
  2. Inhibition Studies: It has been evaluated for its inhibitory effects on targets like heat shock protein 90 (Hsp90), which is crucial in cancer biology.

Data

Studies have shown that modifications at the N7 and N9 positions of purines can significantly alter their biological activity, making this compound a candidate for further investigation in drug design.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a pale-yellow solid.
  • Solubility: Soluble in polar organic solvents such as DMF and ethanol.

Chemical Properties

Relevant chemical properties involve:

  • Stability under standard laboratory conditions.
  • Reactivity due to the presence of both nitrogen functionalities and an alkyne group, allowing for diverse synthetic transformations.
Applications

Scientific Uses

  1. Chemical Research: Serves as a building block for synthesizing more complex molecules in organic chemistry.
  2. Biological Research: Used to study enzyme interactions, particularly those involving purine metabolism.
  3. Medicinal Chemistry: Investigated for potential therapeutic applications, including antiviral and anticancer activities due to its structural similarities with naturally occurring nucleobases.
  4. Industrial Applications: Potential use in developing new materials or polymers due to its reactivity profile.
Synthesis and Structural Optimization

Synthetic Routes for 9-(Prop-2-yn-1-yl)-9H-purin-6-amine and Analogues

The synthesis of 9-(prop-2-yn-1-yl)-9H-purin-6-amine (CAS 148238-36-2) employs direct N9-alkylation of purine scaffolds as the fundamental approach. This commercially available compound (purity ≥95%) is typically supplied as an off-white to pale yellow powder with a characteristic melting point range of 209-210°C [3] [5]. The molecular framework (C₈H₇N₅, MW 173.17 g/mol) features a purine core functionalized with a propargyl group at N9 and an amino group at C6, creating a versatile platform for structural diversification [5].

Key synthetic pathways include:

  • Nucleophilic displacement of 6-chloro-9H-purine with propargylamine under basic conditions (K₂CO₃/DMF), achieving moderate to high yields (65-85%) [8]. This method benefits from the superior leaving group ability of chloride at C6, though competing N7 alkylation remains a challenge requiring careful optimization of reaction time and temperature.
  • Mitsunobu reaction between 6-aminopurine and propargyl alcohol, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This approach enhances N9 regioselectivity (N9:N7 ratio >8:1) but necessitates chromatographic purification to remove byproducts [4].
  • Stepwise functionalization strategies starting from 2,6-dichloropurine, where selective C6 amination precedes N9-alkylation. This route enables the introduction of diverse amines (e.g., morpholine, piperidine) at C6 before propargyl installation, providing access to C6-substituted analogues with improved pharmacological profiles [8] [10].

Table 1: Physicochemical Properties of 9-(Prop-2-yn-1-yl)-9H-purin-6-amine

PropertyValue
CAS Registry Number148238-36-2
Molecular FormulaC₈H₇N₅
Molecular Weight173.17 g/mol
IUPAC Name9-(2-propynyl)-9H-purin-6-amine
Melting Point209-210°C
Purity≥95%
Physical FormPowder
Storage TemperatureRoom Temperature

Regioselective Alkylation Strategies for Purine Scaffold Functionalization

Regioselective N9-alkylation represents a critical challenge in purine chemistry due to the competing reactivity of N7 and the tautomeric equilibria of purine systems. The electron-deficient imidazole ring of purines renders both N7 and N9 positions nucleophilic, with N7 alkylation typically kinetically favored but N9 products being thermodynamically more stable [4] [8]. Several strategic approaches have been developed to enhance N9 selectivity:

  • Protection-deprotection sequences: Employing tetrahydropyranyl (THP) protection at N9 enables precise C6 modifications. Subsequent acidic removal reveals the N9 position for propargyl installation, achieving overall regioselectivity >95% [4]. This method, while reliable, adds synthetic steps and may reduce overall yield.
  • Base-mediated alkylation: Utilizing sterically hindered bases (DBU, DIPEA) in aprotic solvents (DMF, acetonitrile) significantly improves N9/N7 selectivity. For instance, Kapadiya et al. demonstrated that K₂CO₃ in DMF at 60°C achieves N9-alkylation yields exceeding 75% with minimal N7 byproducts (<8%) [8]. The base facilitates purine tautomerization to the N9-reactive form while minimizing O-alkylation.
  • Lewis acid catalysis: SnCl₄ or TiCl₄ coordinates with purine nitrogens, directing alkylating agents specifically to N9. This method proves particularly effective for glycosylation reactions but requires anhydrous conditions and exhibits moderate efficacy with propargyl halides [4].

Electronic effects profoundly influence regioselectivity: C6 electron-withdrawing groups (Cl, F) enhance N7 reactivity, while C6 electron-donating groups (NH₂, NHR) favor N9 alkylation. This understanding enables predictive substrate design for optimal N9 selectivity in propargyl purine synthesis [8].

Table 2: Comparative Alkylation Strategies for N9-Functionalization

MethodConditionsN9:N7 RatioYield (%)Limitations
Direct AlkylationK₂CO₃, DMF, 60°C, 12h4:165-75Moderate selectivity
Mitsunobu ReactionPPh₃, DIAD, THF, 0°C to rt>8:150-60Byproduct removal required
Protection-DeprotectionTHP protection, then alkylation>20:170 (2 steps)Multi-step synthesis
Lewis Acid CatalyzedSnCl₄, CH₂Cl₂, -20°C10:155Moisture sensitivity

Post-Synthetic Modifications for Enhanced Bioactivity and Selectivity

The propargyl group in 9-(prop-2-yn-1-yl)-9H-purin-6-amine serves as a versatile handle for structural diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of triazole-conjugated derivatives with enhanced target affinity and selectivity. Microwave-assisted CuAAC significantly improves reaction efficiency, reducing conjugation times from 24h to <1h while maintaining yields >85% [10]. These triazole linkages serve as:

  • Rigid spacers that optimally position pharmacophores for interaction with biological targets
  • Hydrogen bond acceptors that enhance protein-ligand binding interactions
  • Metal chelators capable of coordinating transition metals in catalytic systems [4] [10]

Halogenation strategies at the C2 and C8 positions further modulate bioactivity:

  • Electrophilic iodination at C8 using N-iodosuccinimide (NIS) yields 8-iodo derivatives that enable subsequent Pd-catalyzed cross-coupling (Suzuki, Stille). These modifications significantly enhance antiproliferative activity against pancreatic adenocarcinoma (CFPAC-1) and lung carcinoma (A549) cell lines, with IC₅₀ values improving from >50 μM to <5 μM in optimized triazole conjugates [4] [6].
  • C2 chlorination via POCl₃ facilitates nucleophilic displacement with cyclic amines (morpholine, piperidine), generating derivatives with improved water solubility and Grp94 inhibitory selectivity (>100-fold vs. Hsp90α/β). Computational analysis reveals that C2 modifications induce a "backward-bent" conformation essential for accessing the allosteric hydrophobic pocket unique to Grp94 [6].

Molecular hybridization techniques exploit the propargyl handle to conjugate purine scaffolds with bioactive fragments:

  • Cyclen-triazole conjugates exhibit potent Cu²⁺ chelation (logK >18) through cooperative binding between the cyclen macrocycle and the purine-triazole coordination site. These complexes demonstrate applications in photocatalytic electron transfer systems [4].
  • Bis-purine architectures synthesized via double CuAAC using diazide linkers show enhanced anticancer activity, particularly against multidrug-resistant pancreatic cancer models. The dimeric compounds induce apoptosis via mitochondrial pathways at nanomolar concentrations (IC₅₀ = 0.79 μM for compound 5f) [10].

Table 3: Bioactivity Profile of Modified 9-(Prop-2-yn-1-yl)-9H-purin-6-amine Derivatives

Modification TypeRepresentative CompoundBiological TargetActivity/Selectivity Enhancement
Triazole-Cyclen ConjugatePurine-cyclen-triazoleCu²⁺ chelationlogK >18; photocatalytic electron transfer
8-Iodo-triazole DerivativeC8-I-triazole-purinePancreatic adenocarcinomaIC₅₀ = 4.2 μM (CFPAC-1 cells)
C2-Morpholino Derivative2-Morpholino-6-aminopurineGrp94 inhibition>100-fold selectivity vs. Hsp90α/β
Bis-Purine DimerBis-triazole-biphenyl-purineApoptosis inductionIC₅₀ = 0.79 μM (CFPAC-1); mitochondrial pathway

Properties

CAS Number

148238-36-2

Product Name

9-(prop-2-yn-1-yl)-9H-purin-6-amine

IUPAC Name

9-prop-2-ynylpurin-6-amine

Molecular Formula

C8H7N5

Molecular Weight

173.179

InChI

InChI=1S/C8H7N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h1,4-5H,3H2,(H2,9,10,11)

InChI Key

NAVKZAZXCDIPTQ-UHFFFAOYSA-N

SMILES

C#CCN1C=NC2=C(N=CN=C21)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.